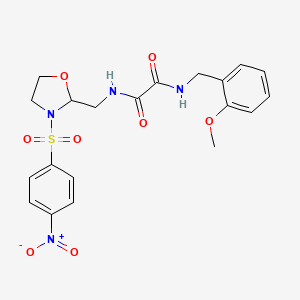![molecular formula C14H18N2O B2579171 1-[(2-méthyl-1H-1,3-benzodiazol-1-yl)méthyl]cyclopentan-1-ol CAS No. 1488188-59-5](/img/structure/B2579171.png)
1-[(2-méthyl-1H-1,3-benzodiazol-1-yl)méthyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol is a chemical compound with the molecular formula C14H18N2O. It is known for its unique structure, which includes a benzimidazole ring fused with a cyclopentanol moiety.
Applications De Recherche Scientifique
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Méthodes De Préparation
The synthesis of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol typically involves the reaction of 2-methyl-1H-benzimidazole with cyclopentanone in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Mécanisme D'action
The mechanism of action of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol can be compared with other benzimidazole derivatives, such as:
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid: Known for its use in molecular docking studies and potential drug action.
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole: Evaluated for antioxidant activity. The uniqueness of 1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[(2-methylbenzimidazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-11-15-12-6-2-3-7-13(12)16(11)10-14(17)8-4-5-9-14/h2-3,6-7,17H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAWVJFRBAHRJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2579088.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)






![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}ethan-1-amine](/img/structure/B2579106.png)
![1-(ethanesulfonyl)-4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane](/img/structure/B2579107.png)


![(E)-N-[4-(3-amino-3-oxopropoxy)phenyl]-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2579111.png)
